Ardisianoside E
説明
Ardisianoside E is a triterpenoid saponin isolated from plants in the Ardisia genus, notably Ardisia japonica. Its molecular formula is C₄₇H₇₈O₁₈, with an average molecular mass of 931.123 g/mol and a monoisotopic mass of 930.518816 g/mol . Structurally, it features 25 defined stereocenters and a glycosidic linkage comprising β-D-glucopyranosyl and α-L-arabinopyranosyl residues. The compound is part of a broader family of saponins known for their diverse bioactivities, including anti-inflammatory and antiviral properties .
特性
分子式 |
C47H78O18 |
|---|---|
分子量 |
931.1 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O18/c1-41(2)25-7-11-44(5)26(8-12-47-27-15-42(3,20-50)13-14-46(27,21-60-47)28(51)16-45(44,47)6)43(25,4)10-9-29(41)64-40-37(65-39-36(58)34(56)31(53)23(18-49)62-39)32(54)24(19-59-40)63-38-35(57)33(55)30(52)22(17-48)61-38/h22-40,48-58H,7-21H2,1-6H3/t22-,23-,24+,25+,26-,27-,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,42+,43+,44-,45+,46-,47+/m1/s1 |
InChIキー |
QMDCUVOUEVYVPH-CDLHYRBUSA-N |
異性体SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)CO |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CCC78C3(CC(C9(C7CC(CC9)(C)CO)CO8)O)C)C)C |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Ardisianoside G
Ardisianoside G, another saponin from Ardisia japonica, shares structural similarities with Ardisianoside E, including a triterpenoid backbone and glycosylation patterns. However, key differences include:
- Molecular formula: C₄₈H₈₀O₁₈ (vs. C₄₇H₇₈O₁₈ for Ardisianoside E).
- Bioactivity: Ardisianoside G demonstrated a strong binding affinity (docking score = −9.6) against the SARS-CoV-2 Delta variant’s spike (S) protein, outperforming many other saponins in antiviral docking studies .
- Glycosylation: The presence of additional hydroxyl groups in Ardisianoside G may enhance its interaction with viral proteins compared to Ardisianoside E .
Ardisianoside D
Ardisianoside D, also from Ardisia japonica, differs in:
- Molecular formula: C₄₆H₇₆O₁₆ (vs. C₄₇H₇₈O₁₈ for Ardisianoside E).
- ADMET properties :
| Property | Ardisianoside D | Ardisianoside E (Predicted) |
|---|---|---|
| Intestinal absorption | 54.89% | Data unavailable |
| Blood-brain barrier | 62.50% | Data unavailable |
| Oral bioavailability | 71.43% | Data unavailable |
Cyclamin
Cyclamin, a saponin from Cyclamen species, shares a triterpenoid core but differs in glycosylation:
- Sugar moieties: Cyclamin lacks the α-L-arabinopyranosyl group present in Ardisianoside E.
Comparative Bioactivity and Research Findings
Antiviral Activity
- Ardisianoside G and Xilingsaponin A exhibited high binding scores (−9.6 and −9.6, respectively) against the SARS-CoV-2 Delta variant, suggesting a role in disrupting viral entry .
Pharmacokinetic and Toxicity Profiles
- Ardisianoside D: Shows low inhibition of CYP enzymes (e.g., CYP2C9: 12.34%), reducing drug-drug interaction risks .
- Ardisianoside E: Limited data exist, but its complex glycosylation may hinder metabolic clearance compared to simpler saponins like Julibroside J1 (from Albizia julibrissin) .
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Ardisianoside E from plant sources, and how do solvent systems influence yield and purity?
- Methodological Answer : Ardisianoside E is typically extracted via maceration or Soxhlet extraction using polar solvents (e.g., methanol/water mixtures). Purification involves column chromatography (silica gel or HPLC) with gradient elution. Solvent polarity must be optimized to balance yield and purity; for example, higher methanol concentrations improve solubility but may co-extract impurities . Yield data should be reported alongside purity metrics (e.g., HPLC peak area ≥95%).
Q. What in vitro bioactivity assays are commonly used to evaluate Ardisianoside E’s pharmacological potential?
- Methodological Answer : Standard assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging, with IC50 values compared to ascorbic acid .
- Anti-inflammatory : COX-2 inhibition measured via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), with dose-response curves and EC50 calculations .
Controls must include solvent-only groups and positive benchmarks (e.g., doxorubicin for cytotoxicity).
Q. How do structural modifications of Ardisianoside E impact its solubility and bioavailability in preclinical models?
- Methodological Answer : Structural analogs (e.g., glycosylation variants) are synthesized and tested using:
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Bioavailability : Pharmacokinetic studies in rodents, measuring plasma concentration via LC-MS/MS over 24h .
Data should be tabulated to compare logP values, AUC, and Cmax across analogs .
Advanced Research Questions
Q. How can conflicting data on Ardisianoside E’s mechanism of action in cancer models be resolved through experimental redesign?
- Methodological Answer : Contradictory results (e.g., pro-apoptotic vs. anti-autophagy effects) may stem from:
- Variable cell culture conditions (e.g., serum concentration, passage number). Standardize protocols per MISEV guidelines .
- Dose-dependent effects : Conduct full dose-response analyses (0.1–100 μM) with time-course tracking .
- Omics integration : Pair RNA-seq with functional assays to identify upstream regulators (e.g., mTOR vs. p53 pathways) .
Q. What statistical approaches are optimal for analyzing synergistic effects of Ardisianoside E in combination therapies?
- Methodological Answer : Use Chou-Talalay’s combination index (CI):
- Experimental design : Treat cells with Ardisianoside E and a reference drug (e.g., paclitaxel) at fixed ratios (e.g., 1:1, 1:2).
- Analysis : Calculate CI values via CompuSyn software; CI <1 indicates synergy. Report 95% confidence intervals and p-values from ANOVA .
- Validation : Repeat in 3D spheroid models to mimic tumor microenvironments .
Q. How can molecular docking studies be rigorously validated to predict Ardisianoside E’s interactions with novel targets (e.g., SARS-CoV-2 proteases)?
- Methodological Answer :
- Docking software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses via molecular dynamics (MD) simulations (100 ns) .
- Experimental correlation : Compare predicted binding energies (ΔG) with IC50 values from enzymatic assays (e.g., fluorescence-based protease inhibition) .
- Negative controls : Include known inhibitors (e.g., lopinavir) to benchmark results .
Data Presentation Guidelines
- Tables : Include raw data (e.g., IC50 values, solvent yields) in appendices, with processed data (mean ± SD) in the main text .
- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Annotate with significance levels (***p<0.001) .
- Reproducibility : Publish full protocols on platforms like Protocols.io , citing them in methods sections .
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